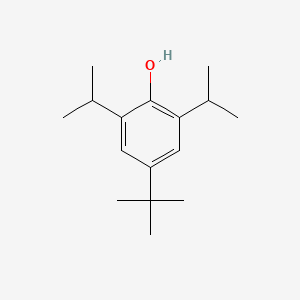

4-tert-Butyl-2,6-diisopropylphenol

概要

説明

4-tert-Butyl-2,6-diisopropylphenol is a chemical compound with the molecular formula C16H26O. It is a white crystalline powder with a molecular weight of 234.38 g/mol . This compound is known for its antioxidant properties and is widely used in various industries, including food preservation, cosmetics, and plastics.

準備方法

Synthetic Routes and Reaction Conditions

4-tert-Butyl-2,6-diisopropylphenol can be synthesized through a Friedel-Crafts alkylation reaction. This involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The reaction typically occurs under mild conditions, making it a relatively straightforward process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization to remove any impurities .

化学反応の分析

Types of Reactions

4-tert-Butyl-2,6-diisopropylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it back to its phenolic form.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .

科学的研究の応用

4-tert-Butyl-2,6-diisopropylphenol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-tert-Butyl-2,6-diisopropylphenol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets various molecular pathways involved in oxidative stress and inflammation .

類似化合物との比較

Similar Compounds

2,4-Di-tert-butylphenol: Another phenolic antioxidant with similar properties.

2,6-Di-tert-butyl-4-methoxyphenol: Used in similar applications as an antioxidant.

Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

Uniqueness

4-tert-Butyl-2,6-diisopropylphenol is unique due to its specific structural configuration, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds .

生物活性

4-tert-Butyl-2,6-diisopropylphenol (TBHP) is a phenolic compound notable for its biochemical properties and biological activities. Its structure, characterized by the presence of bulky tert-butyl and isopropyl groups, enhances its steric hindrance and antioxidant capabilities. This article explores the biological activity of TBHP, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Target of Action:

TBHP interacts with various proteins and enzymes, influencing their functions and leading to diverse biological effects. Its phenolic structure allows it to act as an effective antioxidant by scavenging free radicals and reducing oxidative stress in biological systems.

Mode of Action:

The compound exhibits steric strain on the o–h bond, which can be observed through shifts in its infrared (IR) spectrum. This alteration in molecular structure is crucial for its reactivity and interaction with biomolecules.

Biochemical Pathways:

TBHP is involved in several biochemical pathways related to oxidative stress. It has been shown to inhibit lipid peroxidation, thus protecting cellular membranes from oxidative damage.

TBHP's antioxidant properties are significant in various biochemical reactions. It effectively scavenges free radicals, thereby reducing the production of reactive oxygen species (ROS). Studies indicate that TBHP can modulate cell signaling pathways and gene expression, impacting cellular metabolism .

Cellular Effects

Research indicates that TBHP influences various cell types and processes:

- Cell Signaling: TBHP modulates signaling pathways that are critical for cell survival and apoptosis.

- Gene Expression: The compound can alter the expression of genes involved in oxidative stress responses.

- Toxicity: At elevated doses, TBHP has been shown to induce severe hemorrhagic anemia in animal models, particularly in rats where it significantly decreased the prothrombin index, indicating impaired blood clotting .

Dosage Effects

The biological effects of TBHP vary significantly with dosage:

- Low Doses: Exhibits protective antioxidant effects.

- High Doses: Induces toxic effects such as hemorrhagic anemia and potential mortality .

Case Study: Hemorrhagic Anemia Induction

A notable study demonstrated that rats fed a diet containing 2.27 mmol% TBHP for one week developed severe hemorrhagic anemia. The study highlighted a direct correlation between dosage and severity of symptoms, with one rat succumbing to extensive internal bleeding .

Pharmacokinetics

Transport and Distribution:

TBHP's distribution within tissues is influenced by specific transporters and binding proteins. Its localization affects its biological activity, particularly its interaction with cellular organelles such as mitochondria and the endoplasmic reticulum.

Applications in Research

TBHP's unique properties make it valuable in various fields:

- Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.

- Biology: Investigated for potential antimicrobial properties.

- Medicine: Explored as a therapeutic agent due to its antioxidant capabilities.

- Industry: Employed as a stabilizer in cosmetics, food preservation, and plastics .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Di-tert-butylphenol | C14H22O | Contains two tert-butyl groups; used as an antioxidant. |

| 2,4-Di-tert-butylphenol | C14H22O | Features tert-butyl groups at positions 2 and 4; stabilizer. |

| 2,6-Diisopropylphenol | C15H22O | Lacks the tert-butyl group; less sterically hindered. |

| 4-Tert-butylphenol | C10H14O | Commonly used as a stabilizer and antioxidant. |

特性

IUPAC Name |

4-tert-butyl-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERVKJDPAKUDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205954 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57354-65-1 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary health concern associated with 4-tert-Butyl-2,6-diisopropylphenol based on the available research?

A1: The research primarily highlights a significant risk of hemorrhage (severe bleeding) associated with this compound. A study on rats demonstrated that this compound induced severe hemorrhagic anemia and a decreased prothrombin index, indicating impaired blood clotting. [] One rat in the study died due to extensive internal bleeding. []

Q2: How does the structure of this compound compare to other phenols studied, and is there a possible link to the observed effects?

A2: While the research [] does not provide the detailed structures of other phenols tested, it indicates that male Sprague-Dawley rats were fed various phenols, including 3,5-di-tert-butylphenol, 2,4-di-tert-butylphenol, 2-tert-butyl-4-sec-butylphenol, and 2,6-di-tert-butyl-4-methylphenol (BHT). Further research is needed to establish a definitive structure-activity relationship and understand if specific structural features of this compound contribute to its more pronounced hemorrhagic effects compared to the other tested phenols.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。